Divergent Thrombin Inhibition Efficiency of D-Val-Leu-Lys-CH2Cl vs. Other Tripeptide Chloromethylketones
In a head-to-head kinetic study of tripeptide lysyl chloromethylketones, D-Val-Leu-Lys-CH2Cl was identified as a very efficient inhibitor of thrombin, whereas the homologous compounds Ala-Phe-Lys-CH2Cl and Glu-Phe-Lys-CH2Cl were 100–10,000 times weaker [1].
| Evidence Dimension | Relative inhibitor efficiency towards thrombin |
|---|---|
| Target Compound Data | Very efficient inhibitor |
| Comparator Or Baseline | Other tripeptide lysyl chloromethylketones (Ala-Phe-Lys-CH2Cl, Glu-Phe-Lys-CH2Cl) |
| Quantified Difference | 100–10,000-fold higher efficiency |
| Conditions | Steady-state kinetic assays with purified human thrombin |
Why This Matters
This dramatic difference underscores that even minor sequence variations in chloromethylketones produce non-equivalent reagents, and only D-Val-Leu-Lys-CH2Cl provides reliable, potent thrombin inhibition.
- [1] Collen D, Lijnen HR, De Cock F, Durieux JP, Loffet A. Kinetic properties of tripeptide lysyl chloromethyl ketone and lysyl p-nitroanilide derivatives towards trypsin-like serine proteinases. Biochim Biophys Acta. 1980;615(1):158-166. doi:10.1016/0005-2744(80)90019-4. PMID: 6448639. View Source
